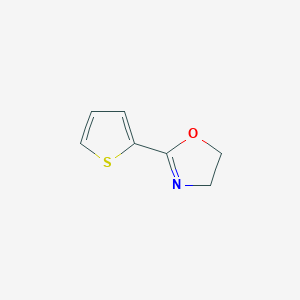![molecular formula C10H26O2Si2 B14610414 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane CAS No. 58276-78-1](/img/structure/B14610414.png)
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to four methyl groups and two isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane can be synthesized through the reaction of tetramethyldisilane with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atoms with isopropoxy groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Common industrial methods involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
- 1,1,2,2-Tetramethyl-1,2-diphenylethane
- 1,1,2,2-Tetramethylcyclopentane
Uniqueness
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane is unique due to the presence of isopropoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
[dimethyl(propan-2-yloxy)silyl]-dimethyl-propan-2-yloxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O2Si2/c1-9(2)11-13(5,6)14(7,8)12-10(3)4/h9-10H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNDESFSWQKXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)[Si](C)(C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548818 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58276-78-1 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)


